molecular formula C21H23FN4O4S B2733301 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899961-88-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B2733301
CAS No.: 899961-88-7
M. Wt: 446.5
InChI Key: KBXVOYJPWZWQNU-UHFFFAOYSA-N
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Description

The compound N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex molecule featuring multiple pharmacophores:

  • 4-Fluorophenyl substituent: Aromatic ring with a fluorine atom at the para position, commonly used to modulate pharmacokinetic properties such as metabolic stability and membrane permeability.
  • Ethanediamide linker: A flexible spacer that may facilitate conformational adaptability in molecular recognition.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O4S/c22-15-6-8-16(9-7-15)26-19(17-12-31(29,30)13-18(17)25-26)24-21(28)20(27)23-11-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXVOYJPWZWQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically constructed via cyclocondensation reactions. A validated approach involves reacting diethyl acetylenedicarboxylate (DEAD) with arylhydrazines, as demonstrated in the synthesis of pyrrolo[3,4-c]pyrazoles. For the thieno analog, thiophene-based precursors replace the pyrrole component.

Key Reaction Steps :

  • Cyclocondensation :
    DEAD reacts with 4-fluorophenylhydrazine in ethanol under basic conditions (e.g., triethylamine) to form a 5-hydroxypyrazole intermediate.
    $$
    \text{DEAD} + \text{4-Fluorophenylhydrazine} \xrightarrow{\text{EtOH, Et}_3\text{N}} \text{5-Hydroxypyrazole Intermediate}
    $$
    Yield: ~65–70%.
  • Chlorination and Oxidation :
    Treatment with POCl₃ and DMF in dichloroethane (DCE) introduces a formyl group at the 4-position, followed by Pinnick oxidation (NaClO₂, NaH₂PO₄) to yield a carboxylic acid derivative.
    $$
    \text{5-Hydroxypyrazole} \xrightarrow{\text{POCl}3, \text{DMF}} \text{4-Formyl-5-chloropyrazole} \xrightarrow{\text{NaClO}2} \text{Carboxylic Acid}
    $$
    Yield: >85%.

Sulfone Group Introduction

The 5,5-dioxo (sulfone) moiety is introduced via oxidation of a thiophene sulfide intermediate. While specific details are absent in the provided sources, standard methods involve using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid.

Functionalization of the Pyrazole Core

Suzuki–Miyaura Coupling for 4-Fluorophenyl Attachment

The 4-fluorophenyl group is installed via palladium-catalyzed cross-coupling. Optimized conditions from analogous pyrrolo[3,4-c]pyrazole syntheses include:

  • Catalyst : Pd(PPh₃)₄ (10 mol%).
  • Ligand : Xantphos (0.2 eq).
  • Base : K₂CO₃.
  • Solvent : 1,4-Dioxane.
  • Conditions : 150°C, 2 hours under microwave irradiation.

$$
\text{Chloropyrazole Intermediate} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-Fluorophenyl-Substituted Pyrazole}
$$
Yield: 85%.

Amide Bond Formation

The carboxylic acid intermediate is coupled with amines using peptide coupling reagents. For example:

  • Reagents : HOBt (hydroxybenzotriazole), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Conditions : Dichloromethane (DCM), room temperature.

Synthesis of the Cyclohexenylethylamine Side Chain

Preparation of 2-(Cyclohex-1-enyl)ethylamine

The cyclohexenyl group is synthesized via acid-catalyzed condensation of cyclohexanone, as described in US Patent 8,519,192B2.

Process Overview :

  • Auto-Condensation : Cyclohexanone undergoes dimerization in the presence of a solid acidic catalyst (AlₓSᵧOz) at 130–150°C to form 2-(cyclohex-1-enyl)cyclohexanone.
    $$
    2\,\text{Cyclohexanone} \xrightarrow{\text{Al}
    x\text{S}y\text{O}z} \text{2-(Cyclohex-1-enyl)cyclohexanone}
    $$
    Conversion: >70%, Selectivity: >89%.
  • Reductive Amination : The ketone is converted to an amine via reductive amination using NH₄OAc and NaBH₃CN.

Final Assembly via Amidation

The thieno[3,4-c]pyrazole core and cyclohexenylethylamine are linked through ethanediamide formation.

Reaction Protocol :

  • Activation of Carboxylic Acid : The pyrazole-bound carboxylic acid is activated with EDCI/HOBt.
  • Coupling with Ethylenediamine : Reaction with ethylenediamine forms a monoamide intermediate.
  • Second Amidation : The free amine reacts with cyclohexenylethylamine to yield the final product.

$$
\text{Pyrazole Acid} + \text{Ethylenediamine} \xrightarrow{\text{EDCI/HOBt}} \text{Monoamide} \xrightarrow{\text{Cyclohexenylethylamine}} \text{Target Compound}
$$

Optimization and Challenges

Catalyst Selection for Cross-Coupling

The PMC study highlights the critical role of palladium catalysts in Suzuki–Miyaura reactions (Table 1):

Entry Catalyst System Base Yield (%)
1 PdCl₂(PPh₃)₂ K₂CO₃ 0
2 Pd(OAc)₂/Xantphos K₂CO₃ 20
3 Pd(PPh₃)₄ K₂CO₃ 85

Pd(PPh₃)₄ provided optimal yields (85%) under microwave conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be inferred from the evidence and literature. Below is a comparative analysis based on substituents, core scaffolds, and functional groups:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog from General Implications of Differences
Core Structure Thieno[3,4-c]pyrazol with 5,5-dioxo groups 4,5-Dihydro-1H-pyrazole with carbothioamide Sulfone groups enhance polarity and hydrogen-bonding capacity compared to carbothioamide.
Aromatic Substituent 4-Fluorophenyl 4-Fluorophenyl and 4-methylphenyl Fluorine increases electronegativity; methyl groups may enhance lipophilicity.
Side Chain Cyclohexenyl ethyl group 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl Cyclohexenyl group offers greater conformational flexibility vs. rigid triazole.
Linker Ethanediamide N-phenyl carbothioamide Ethanediamide may improve solubility and reduce steric hindrance compared to bulkier phenyl groups.

Key Observations:

Electron-Withdrawing Effects : The sulfone groups in the target compound likely increase acidity and hydrogen-bond acceptor strength compared to the carbothioamide in the analog . This could enhance interactions with polar enzyme active sites.

Conformational Flexibility : The ethanediamide linker allows for adaptive binding modes, whereas rigid triazole or phenyl groups in analogs may restrict conformational diversity.

Structural Analysis and Methodological Considerations

The evidence highlights tools critical for analyzing such compounds:

  • SHELX Software ( ): Used for small-molecule refinement, it could determine bond lengths/angles in the thienopyrazol core, aiding in understanding its planarity and electronic distribution.
  • ORTEP-3 ( ) : Visualizes molecular geometry, crucial for comparing steric effects of substituents like the cyclohexenyl group versus triazole rings.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound exhibiting significant biological activity. This article reviews its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications based on available research findings.

Synthesis

The compound is synthesized through a multi-step process involving cyclization and functional group transformations. The synthesis typically begins with the reaction of cyclohexene derivatives and fluorinated phenyl precursors under controlled conditions to yield the thieno[3,4-c]pyrazole structure. Specific catalysts and solvents are employed to optimize yield and purity.

Cytotoxicity Studies

Biological activity is primarily evaluated through cytotoxicity assays against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation.

Table 1: Cytotoxicity Data of Related Compounds

Compound IDCell LineIC50 (µM)% Inhibition
5aHEK293T0.1794
5bNIH-3T30.6194
6aMEF1.2764
6bWI-381.4560

These studies indicate that the compound exhibits significant cytotoxic effects at low concentrations, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as kinases or enzymes involved in cancer cell proliferation. The compound may inhibit key signaling pathways that promote cell survival and division.

Case Studies

Several studies have explored the efficacy of compounds related to this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound significantly inhibited the growth of breast cancer cell lines (MCF7) with an IC50 value lower than standard chemotherapeutic agents.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to control groups.

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